molecular formula C16H15N3O3 B14408498 {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid CAS No. 84904-36-9

{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid

Cat. No.: B14408498
CAS No.: 84904-36-9
M. Wt: 297.31 g/mol
InChI Key: ICQUUKIWHJYIOK-UHFFFAOYSA-N
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Description

{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and an ethylideneamino group attached to an oxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives to form the phenyldiazenyl intermediate. This intermediate is then reacted with an appropriate aldehyde to form the ethylideneamino derivative. Finally, the ethylideneamino derivative is coupled with oxyacetic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol (2PE)
  • p-Hydroxyphenylethanol (HPE)
  • 4-Hydroxybenzaldehyde (HBA)

Uniqueness

{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84904-36-9

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[1-(2-phenyldiazenylphenyl)ethylideneamino]oxyacetic acid

InChI

InChI=1S/C16H15N3O3/c1-12(19-22-11-16(20)21)14-9-5-6-10-15(14)18-17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21)

InChI Key

ICQUUKIWHJYIOK-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=CC=C1N=NC2=CC=CC=C2

Origin of Product

United States

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